3-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide is a complex organic compound featuring a benzylsulfonyl group and a 9,10-dioxo-9,10-dihydroanthracen-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide typically involves multiple steps:
Formation of the Benzylsulfonyl Intermediate: This step involves the sulfonylation of benzyl chloride with sodium sulfite under basic conditions to form benzylsulfonyl chloride.
Coupling with Anthracene Derivative: The benzylsulfonyl chloride is then reacted with an anthracene derivative, such as 9,10-dioxo-9,10-dihydroanthracene, in the presence of a base like triethylamine to form the desired product.
Amidation Reaction: The final step involves the amidation of the intermediate with a suitable amine, such as propanamide, under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the anthracene moiety, potentially converting them to hydroxyl groups.
Substitution: The benzylsulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles for Substitution: Ammonia (NH₃), primary amines, thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Hydroxylated anthracene derivatives.
Substitution: Various substituted benzylsulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of novel compounds.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry
In materials science, the compound’s structural properties could be leveraged to develop new materials with specific electronic or optical properties. It might also find applications in the development of sensors or as a component in organic electronic devices.
Mechanism of Action
The mechanism by which 3-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The benzylsulfonyl group might be involved in binding interactions, while the anthracene moiety could participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
3-(Benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide: Similar structure but with a different position of the anthracene moiety.
3-(Phenylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide: Similar but with a phenyl group instead of a benzyl group.
Uniqueness
The unique combination of the benzylsulfonyl and anthracene moieties in 3-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide provides distinct chemical properties that can be exploited in various applications. Its structural features allow for specific interactions and modifications that are not possible with other similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-benzylsulfonyl-N-(9,10-dioxoanthracen-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5S/c26-21(13-14-31(29,30)15-16-7-2-1-3-8-16)25-20-12-6-11-19-22(20)24(28)18-10-5-4-9-17(18)23(19)27/h1-12H,13-15H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJKEYRHKFCEIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.